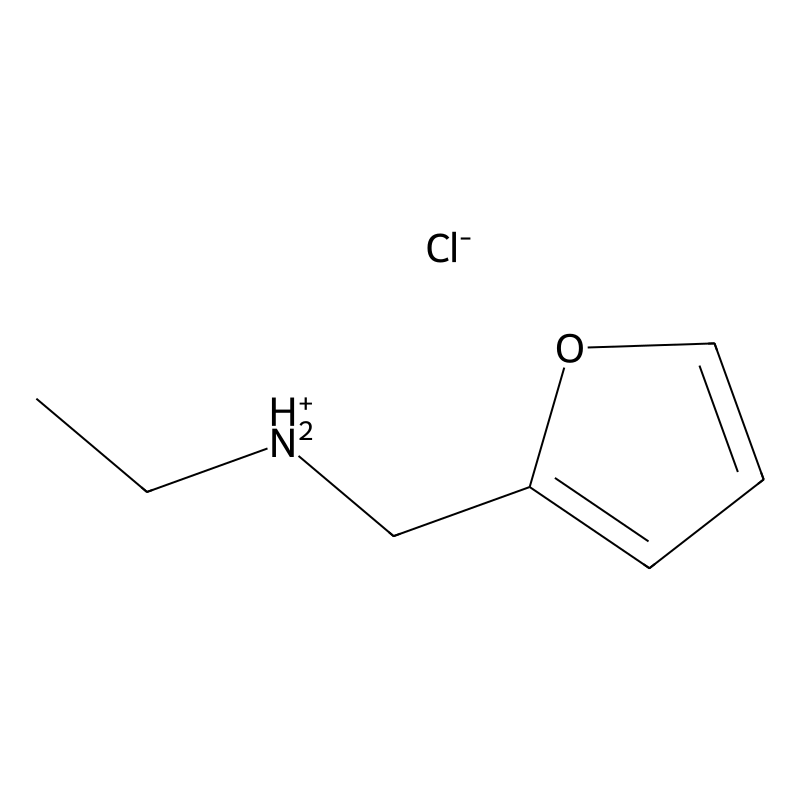Furfurylamine, N-ethyl-, hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biological Activity
Some research has investigated the potential biological activity of N-EFH. Studies suggest it may have weak antifungal properties []. However, more research is needed to understand its efficacy and mechanism of action.
Precursor Synthesis
N-EFH can also act as a precursor in the synthesis of other molecules. For instance, it can be a starting material for the synthesis of N-heterocyclic carbenes (NHCs) []. NHCs are a class of compounds with various applications in catalysis.
Furfurylamine, N-ethyl-, hydrochloride is a derivative of furfurylamine, which is an aromatic amine characterized by its colorless to light yellow liquid form and ammonia-like odor. Its molecular formula is , with a molecular weight of approximately 97.12 g/mol. This compound is miscible with water and soluble in organic solvents such as ethanol and ether, making it versatile in various chemical applications . It is derived from furfural, a platform molecule obtained from agricultural byproducts like corn cobs, and has gained attention in green chemistry for its potential in sustainable applications .
There is no scientific research available on the mechanism of action of "Furfurylamine, N-ethyl-, hydrochloride".
- As with most unknown compounds, handle with care and wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
- Assume it might be irritating or corrosive to skin and eyes.
- Avoid inhalation and ingestion.
- Acid-Base Reactions: As a basic amine, it can react with acids to form salts. For example, it reacts with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle .
- Nucleophilic Substitution: The nitrogen atom in furfurylamine can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
- Reductive Amination: This process involves the reaction of ketones or aldehydes with ammonia or amines in the presence of reducing agents, which can be used to synthesize furfurylamine from furfural .
Furfurylamines have shown biological activity that makes them valuable in pharmaceutical applications. They are known to act as intermediates in the synthesis of various biologically active compounds, including:
- Pharmaceuticals: They are precursors for drugs such as diuretics and antihypertensive agents .
- Antiseptics: Their chemical structure allows them to be effective in formulations aimed at inhibiting microbial growth .
- Biopolymers: Furfurylamines are promising candidates for developing bio-renewable polymers due to their biocompatibility and potential for high-performance materials .
Furfurylamine, N-ethyl-, hydrochloride can be synthesized through various methods:
- Reductive Amination: This method involves treating furfural with ammonia or an amine under reducing conditions. For instance, using zinc dust and hydrochloric acid can yield furfurylamine efficiently .
- Transaminase Catalysis: Recent studies have highlighted the use of transaminases as biocatalysts for synthesizing furfurylamines from furfural derivatives under mild conditions, minimizing by-product formation .
- One-Pot Reactions: Innovative one-pot reactions have been developed that allow for the direct conversion of biomass-derived furans into furfurylamines using enzymatic methods, enhancing yield and sustainability .
Furfurylamine, N-ethyl-, hydrochloride has several important applications:
- Intermediate in Pharmaceuticals: It is utilized in the synthesis of various medicinal compounds due to its reactive amine group.
- Biopolymer Production: It serves as a monomer for producing biodegradable plastics and resins, contributing to eco-friendly material development .
- Corrosion Inhibitor: Its properties make it suitable for use in formulations aimed at preventing corrosion in industrial applications .
Interaction studies involving furfurylamines focus on their reactivity with various chemical species. Notably:
- Reactivity with Acids and Bases: Furfurylamines can neutralize acids to form stable salts, which is crucial for their application in pharmaceuticals.
- Polymerization Studies: Investigations into how they interact with other monomers reveal their potential in forming complex polymer structures that could be useful in materials science .
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Furfurylamine | CHNO | Derived from renewable sources; versatile applications |
| 2-Furylmethanamine | CHN | Similar structure but lacks the ethyl group |
| Tetrahydro-N-methyl-furfurylamine hydrochloride | CHClNO | More saturated structure; different biological activity |
| N-(2-Methoxyphenethyl)furfurylamine | CHClNO | Increased lipophilicity due to methoxy substitution |
The unique aspect of furfurylamine lies in its derivation from biomass and its role as a precursor for both pharmaceuticals and biopolymers, differentiating it from other similar compounds that may not have the same sustainability profile or range of applications .








